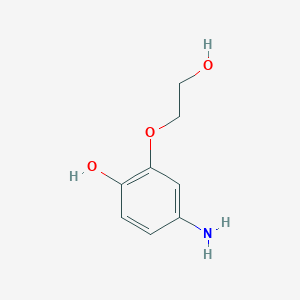

4-Amino-2-(2-hydroxyethoxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-(2-hydroxyethoxy)phenol is an organic compound with the molecular formula C8H11NO3 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a hydroxyethoxy group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-hydroxyethoxy)phenol typically involves the hydroxyethylation of 2-amino-5-nitrophenol. The process begins by mixing 2-amino-5-nitrophenol with an alkali and a solvent, followed by the addition of a hydroxyethylation reagent. The reaction is carried out under specific pressure and temperature conditions to yield 2-(3-nitro-6-aminophenoxy)ethanol. This intermediate is then reacted with chloroethyl chloroformate in the presence of a catalyst, followed by condensation and hydrolysis to produce the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to be economical and environmentally friendly. The process aims to achieve high yield and purity while minimizing waste generation. The use of catalysts and optimized reaction conditions ensures efficient production suitable for large-scale applications .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-(2-hydroxyethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used to convert quinones to hydroquinones.

Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used

Aplicaciones Científicas De Investigación

4-Amino-2-(2-hydroxyethoxy)phenol has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Amino-2-(2-hydroxyethoxy)phenol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-(2-hydroxyethoxy)phenol

- 4-Amino-2-(2-methoxyethoxy)phenol

- 2-Amino-4-(2-methoxyethoxy)phenol

Uniqueness

4-Amino-2-(2-hydroxyethoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

4-Amino-2-(2-hydroxyethoxy)phenol, also known by its CAS number 196198-80-8, is a compound of interest due to its potential biological activities and applications in various fields, including medicine and cosmetics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, safety assessments, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a hydroxyethoxy substituent on a phenolic ring, which contribute to its reactivity and biological activity. The chemical structure is represented as follows:

This structure allows the compound to interact with various biological targets, potentially influencing cellular processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial effects against a range of pathogens, making it a candidate for therapeutic applications in infections.

- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by inflammation.

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS assays. The results indicated significant antioxidant activity comparable to established antioxidants.

2. Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited inhibitory effects against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

3. Anti-inflammatory Studies

Research involving animal models showed that topical application of formulations containing this compound led to reduced inflammation markers in skin tissues. Histological analysis revealed decreased leukocyte infiltration and lower levels of pro-inflammatory cytokines.

Safety Assessment

Safety evaluations are crucial for compounds intended for therapeutic or cosmetic use. Studies on the dermal irritation potential of this compound indicated that it is a weak irritant with minimal sensitization effects. Long-term exposure studies suggested no significant carcinogenic risk associated with its use in hair dyes or topical formulations .

Propiedades

Número CAS |

196198-80-8 |

|---|---|

Fórmula molecular |

C8H11NO3 |

Peso molecular |

169.18 g/mol |

Nombre IUPAC |

4-amino-2-(2-hydroxyethoxy)phenol |

InChI |

InChI=1S/C8H11NO3/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5,10-11H,3-4,9H2 |

Clave InChI |

DSVRZWSDAPTPDQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1N)OCCO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.